molecular formula C19H25N3O2 B6006630 N,2,3-trimethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-6-quinoxalinecarboxamide

N,2,3-trimethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-6-quinoxalinecarboxamide

Cat. No. B6006630
M. Wt: 327.4 g/mol
InChI Key: QDLDIIVFIKPCCQ-UHFFFAOYSA-N
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Description

N,2,3-trimethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-6-quinoxalinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N,2,3-trimethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-6-quinoxalinecarboxamide is not fully understood. However, it is believed that this compound exerts its effects through the modulation of various signaling pathways involved in cell growth, survival, and apoptosis.
Biochemical and Physiological Effects:
N,2,3-trimethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-6-quinoxalinecarboxamide has been shown to have various biochemical and physiological effects. In animal models, this compound has been found to improve cognitive function, reduce inflammation, and protect against neuronal damage. In cancer cells, N,2,3-trimethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-6-quinoxalinecarboxamide can induce apoptosis and inhibit cell growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,2,3-trimethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-6-quinoxalinecarboxamide in lab experiments is its high purity and stability. This compound is also readily available and can be synthesized in good yield. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the study of N,2,3-trimethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-6-quinoxalinecarboxamide. One potential direction is the development of this compound as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the study of the mechanism of action of this compound and the identification of its molecular targets. Additionally, the potential use of N,2,3-trimethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-6-quinoxalinecarboxamide in the treatment of bacterial infections warrants further investigation.
Conclusion:
In conclusion, N,2,3-trimethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-6-quinoxalinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N,2,3-trimethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-6-quinoxalinecarboxamide have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

The synthesis of N,2,3-trimethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-6-quinoxalinecarboxamide involves the reaction of 2-(tetrahydro-2H-pyran-2-yl)ethanamine with 2,3-dimethylquinoxaline-6-carboxylic acid chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound in good yield and purity.

Scientific Research Applications

N,2,3-trimethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-6-quinoxalinecarboxamide has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In cancer research, N,2,3-trimethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-6-quinoxalinecarboxamide has been found to inhibit the growth of various cancer cell lines and can induce apoptosis in cancer cells. This compound has also been studied for its potential use as a therapeutic agent for the treatment of bacterial infections.

properties

IUPAC Name

N,2,3-trimethyl-N-[2-(oxan-2-yl)ethyl]quinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-13-14(2)21-18-12-15(7-8-17(18)20-13)19(23)22(3)10-9-16-6-4-5-11-24-16/h7-8,12,16H,4-6,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLDIIVFIKPCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)C(=O)N(C)CCC3CCCCO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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